molecular formula C17H12O6 B3047353 Benzoic acid, 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)-, methyl ester CAS No. 137988-05-7

Benzoic acid, 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)-, methyl ester

Cat. No.: B3047353
CAS No.: 137988-05-7
M. Wt: 312.27 g/mol
InChI Key: AOEGZILUCAJRCF-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)-, methyl ester (hereafter referred to as Compound A) is a hybrid molecule combining a coumarin (4H-1-benzopyran-4-one) scaffold with a benzoic acid methyl ester moiety. The coumarin core is substituted with a hydroxy group at position 7 and linked via an oxygen bridge at position 3 to the benzoate ester.

Compound A’s synthesis likely involves condensation reactions between substituted benzopyran-3-carboxaldehydes and malonic acid derivatives, a method analogous to procedures described for similar chromene-carboxylic acid hybrids .

Properties

IUPAC Name

methyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-21-17(20)10-2-5-12(6-3-10)23-15-9-22-14-8-11(18)4-7-13(14)16(15)19/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEGZILUCAJRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160431
Record name Benzoic acid, 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137988-05-7
Record name Benzoic acid, 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzoic acid, 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)-, methyl ester, also known as methyl 4-(7-hydroxy-4-oxochromen-3-yloxy)benzoate, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, estrogenic effects, and potential applications in medicine.

The compound has the following chemical properties:

  • Molecular Formula : C17H12O6
  • Molecular Weight : 312.274 g/mol
  • CAS Number : 32142-43-1

Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit significant antimicrobial activity. A study involving various coumarin analogues, including those related to benzoic acid derivatives, demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some analogues ranged from 1 to 4 μg/mL against Staphylococcus aureus and Bacillus subtilis, showcasing their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Coumarin Analogues

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus1
Compound BB. subtilis2
Compound CE. coli4

Estrogenic Activity

The estrogenic activity of compounds similar to benzoic acid derivatives has been studied extensively. For instance, 4-hydroxy-benzoic acid has been shown to promote the proliferation of MCF-7 breast cancer cells in a dose-dependent manner, suggesting that compounds with similar structures may also exhibit estrogen-like effects. The mechanism involves the activation of estrogen receptors and subsequent signaling pathways (ERK, PI3K/AKT), which are crucial for cell proliferation .

Table 2: Effects on MCF-7 Cell Proliferation

CompoundConcentration (µM)Proliferation (%)
4-Hydroxy-benzoic Acid100121.9 ± 5.63
Control (No Treatment)-100

Case Studies

  • Antimicrobial Efficacy :
    A study highlighted the efficacy of methyl esters derived from benzoic acid in inhibiting fungal pathogens. The redox-active nature of these compounds disrupted cellular antioxidation systems in fungi, leading to increased susceptibility to treatment .
  • Estrogenic Mechanisms :
    Research on phytoestrogens revealed that compounds similar to benzoic acid derivatives can influence estrogen receptor pathways significantly. The study found that the protein expression levels of p-ERK and p-AKT increased after treatment with these compounds, indicating their role in mediating estrogen-like effects in breast cancer cells .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity
    • The chromone moiety in this compound has been studied for its antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals, potentially reducing oxidative stress in biological systems .
  • Antimicrobial Properties
    • Studies have shown that derivatives of benzoic acid exhibit antimicrobial activity. This compound may possess similar properties, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • The anti-inflammatory potential of chromone derivatives has been documented. Research suggests that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Agricultural Applications

  • Plant Growth Regulators
    • Compounds similar to benzoic acid derivatives are often used as plant growth regulators. They can promote growth and enhance resistance to environmental stressors .
  • Pesticidal Activity
    • Some studies indicate that benzoic acid derivatives can exhibit pesticidal properties, providing a basis for developing eco-friendly pesticides .

Materials Science Applications

  • Polymer Additives
    • The compound's chemical structure allows it to be utilized as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices may improve the material's performance under various conditions .
  • Coatings and Films
    • Due to its chemical stability and potential protective properties, this compound could be explored for use in coatings and films that require resistance to degradation from environmental factors .

Case Study 1: Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry demonstrated that similar compounds exhibited significant antioxidant activity in vitro. This suggests that benzoic acid derivatives could be developed into functional food ingredients or dietary supplements.

Case Study 2: Antimicrobial Efficacy

Research conducted on benzoic acid derivatives showed promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This opens avenues for pharmaceutical applications in treating infections.

Case Study 3: Plant Growth Promotion

Field trials indicated that applying benzoic acid derivatives significantly improved the growth of certain crops under stress conditions. Such findings support the development of sustainable agricultural practices.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents on Benzopyran Core Ester/Functional Group Biological Activity (Reported) Source/Reference
Compound A C₁₈H₁₄O₇ 7-hydroxy, 4-oxo Methyl benzoate (C₄) Not explicitly reported
Methyl 4-({7-[(3-chlorobenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate C₂₅H₁₉ClO₆ 7-(3-chlorobenzyloxy), 2-methyl Methyl benzoate (C₄) Antiproliferative (hypothesized)
7-Acetoxy-2-methylisoflavone C₁₈H₁₄O₄ 7-acetoxy, 2-methyl, 3-phenyl None Not reported
Benzoic acid 2-phenyl-4-oxo-4H-1-benzopyran-7-yl ester (139) C₂₂H₁₆O₄ 2-phenyl, 4-oxo Benzoate (C₇) Flavonoid ester (potential antioxidant)
Benzyloxy-acetic acid 4-[7-(2-benzyloxy-acetoxy)-4-oxo-4H-chromen-3-yl]-phenyl ester C₃₃H₂₆O₈ 7-(benzyloxy-acetoxy), 4-oxo Benzyloxy-acetic ester Soluble in DMF; structural use

Key Observations:

In contrast, Compound A’s 7-hydroxy group may favor hydrogen bonding, influencing solubility and target interactions.

Ester Group Variability :

  • Replacement of the methyl benzoate in Compound A with a benzyloxy-acetic ester (as in ) significantly increases molecular weight and solubility in polar aprotic solvents like DMF, suggesting utility in drug formulation.

Q & A

Basic: How can the structure of this compound be unambiguously confirmed using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H-NMR identifies protons on the chromene ring (δ 6.5–8.0 ppm for aromatic protons) and ester methyl groups (δ ~3.8–4.0 ppm). The 7-hydroxy group may appear as a broad singlet (δ ~12 ppm) .
    • 13C-NMR confirms carbonyl groups (4-oxo at ~180 ppm) and ester carbonyl (~170 ppm). DEPT-135/90 distinguishes CH, CH2, and CH3 groups .
  • Mass Spectrometry (MS):
    • High-resolution MS (HR-MS) determines the molecular ion ([M+H]+) and fragmentation patterns. For example, cleavage at the ester bond generates fragments at m/z 152 (methyl benzoate) and chromene-derived ions .
  • Infrared (IR) Spectroscopy:
    • Peaks at ~1720 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (chromene carbonyl), and ~3200–3500 cm⁻¹ (hydroxyl group) .

Basic: What synthetic routes are optimal for preparing this compound?

Methodological Answer:

  • Esterification: React 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)benzoic acid with methanol using catalytic H2SO4 or DCC/DMAP. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Coupling Reactions: Use Mitsunobu conditions (DIAD, PPh3) to link the chromene hydroxyl group to 4-hydroxybenzoic acid methyl ester .
  • Purification: Column chromatography (silica gel, gradient elution with chloroform:methanol 9:1) followed by recrystallization in ethanol .

Basic: How to develop a validated HPLC method for purity analysis?

Methodological Answer:

  • Column: C18 reverse-phase (e.g., Chromolith® Silica Monolith, 4.6 × 100 mm).
  • Mobile Phase: Acetonitrile:0.1% formic acid (70:30) at 1.0 mL/min .
  • Detection: UV at 254 nm (chromene absorption) and 280 nm (benzoate).
  • Validation Parameters:
    • Linearity (R² > 0.999 over 0.1–100 µg/mL).
    • LOD/LOQ: 0.05 µg/mL and 0.15 µg/mL, respectively.
    • Precision (RSD < 2% for retention time) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Replicate Assays: Conduct dose-response curves (e.g., 0.1–100 µM) in triplicate using standardized cell lines (e.g., HeLa or MCF-7).
  • Control Variables:
    • Solvent (DMSO ≤ 0.1%).
    • Incubation time (24–72 h).
  • Mechanistic Studies: Use siRNA knockdown or enzyme inhibitors to isolate pathways (e.g., ROS modulation via Nrf2) .
  • Cross-Validate with Orthogonal Methods: Compare MTT assay results with flow cytometry (apoptosis) and Western blot (protein expression) .

Advanced: What strategies identify degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation:
    • Acidic/Base Hydrolysis: Reflux in 0.1M HCl/NaOH at 60°C for 24 h.
    • Oxidation: Treat with 3% H2O2 at 25°C for 48 h.
    • Photolysis: Expose to UV light (365 nm) for 72 h .
  • Characterization:
    • LC-MS/MS: Identify m/z shifts (e.g., hydrolysis yields 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)benzoic acid, [M+H]+ = 298.2) .
    • NMR: Compare degraded samples to synthetic standards .

Advanced: How to elucidate the compound’s metabolic fate in vitro?

Methodological Answer:

  • Hepatocyte Incubation: Use primary human hepatocytes (1 × 10⁶ cells/mL) with 10 µM compound for 0–24 h.
  • Sample Preparation: Quench with acetonitrile, centrifuge, and analyze supernatant via UPLC-QTOF-MS .
  • Metabolite Identification:
    • Phase I metabolites: Look for hydroxylation (+16 Da) or demethylation (-14 Da).
    • Phase II metabolites: Glucuronidation (+176 Da) or sulfation (+80 Da) .

Advanced: What computational tools predict solubility and polymorphism?

Methodological Answer:

  • Solubility Prediction: Use Hansen solubility parameters (HSPiP software) with experimental validation via shake-flask method (logP ~2.5) .
  • Polymorphism Screening:
    • XRPD: Compare diffraction patterns of recrystallized forms (ethanol vs. acetonitrile).
    • DSC: Identify melting endotherms (e.g., Form I: mp 165°C; Form II: mp 158°C) .

Advanced: How to design SAR studies for derivative synthesis?

Methodological Answer:

  • Substituent Modifications:
    • Replace the methyl ester with ethyl or benzyl groups.
    • Introduce halogens (e.g., Cl, F) at the chromene 6-position.
  • Biological Testing:
    • Measure IC50 against cancer cell lines and compare to parent compound.
    • Correlate logP values (HPLC-derived) with membrane permeability .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize stability in formulation buffers?

Methodological Answer:

  • pH Screening: Test stability in PBS (pH 7.4), citrate (pH 4.5), and borate (pH 9.0) at 25°C/40°C.
  • Excipient Screening: Add antioxidants (0.01% BHT) or cyclodextrins (10% HP-β-CD) to inhibit hydrolysis .
  • Kinetic Analysis: Calculate t90 (time for 10% degradation) using Arrhenius modeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)-, methyl ester
Reactant of Route 2
Benzoic acid, 4-((7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)oxy)-, methyl ester

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